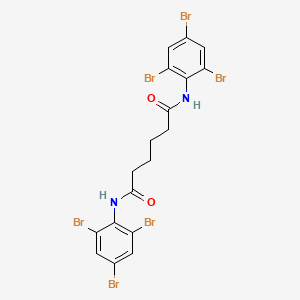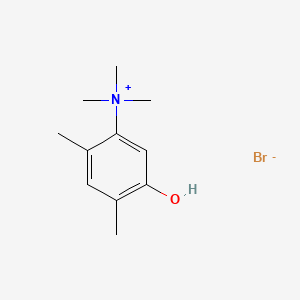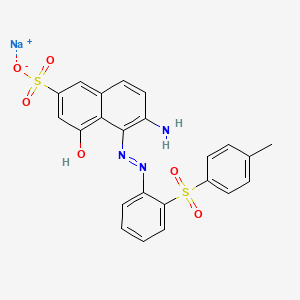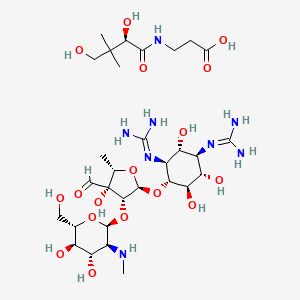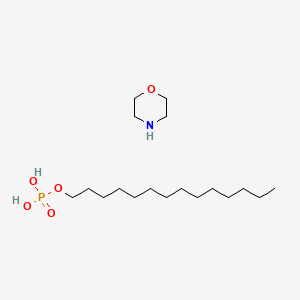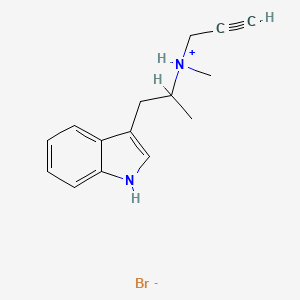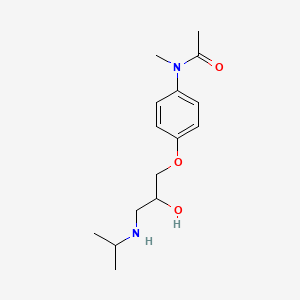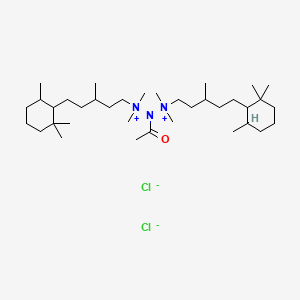
1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate is a complex organic compound that belongs to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring fused with an acetic acid moiety, a phenyl group, and a morpholinoethoxyethyl ester. The oxalate form of this compound is often used in various chemical and pharmaceutical applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate typically involves multiple steps:
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.
Acetic Acid Derivative Formation: The acetic acid derivative is prepared by reacting phenylacetic acid with appropriate reagents.
Esterification: The esterification process involves the reaction of the acetic acid derivative with 2-morpholinoethanol under acidic conditions to form the ester.
Oxalate Formation: Finally, the ester is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated benzodioxole derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features.
Phenylacetic Acid: Shares the phenylacetic acid moiety.
Benzothiazole Derivatives: Structurally related compounds with different heterocyclic rings.
Uniqueness
1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate is unique due to its combination of a benzodioxole ring, acetic acid moiety, and morpholinoethoxyethyl ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.
Propiedades
Número CAS |
50836-20-9 |
|---|---|
Fórmula molecular |
C25H29NO10 |
Peso molecular |
503.5 g/mol |
Nombre IUPAC |
2-(2-morpholin-4-ylethoxy)ethyl 2-(2-phenyl-1,3-benzodioxol-2-yl)acetate;oxalic acid |
InChI |
InChI=1S/C23H27NO6.C2H2O4/c25-22(28-17-16-27-15-12-24-10-13-26-14-11-24)18-23(19-6-2-1-3-7-19)29-20-8-4-5-9-21(20)30-23;3-1(4)2(5)6/h1-9H,10-18H2;(H,3,4)(H,5,6) |
Clave InChI |
CTAGRISHSLYWMZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCOCCOC(=O)CC2(OC3=CC=CC=C3O2)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


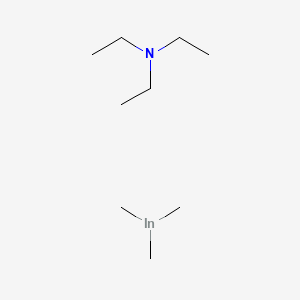
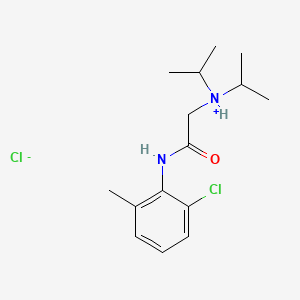
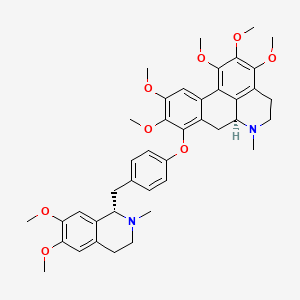
![6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B13768889.png)
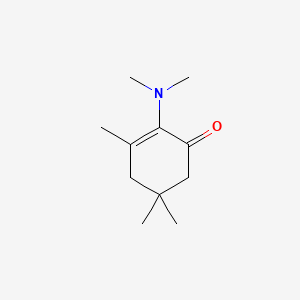
![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)
